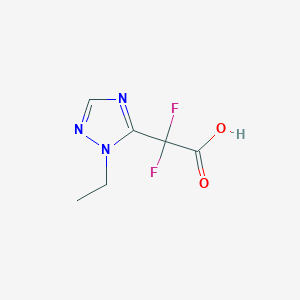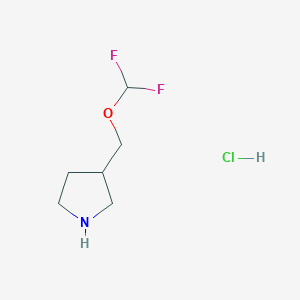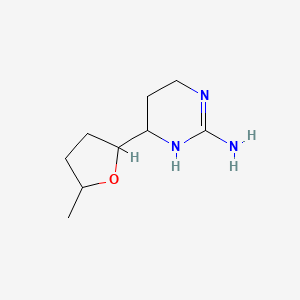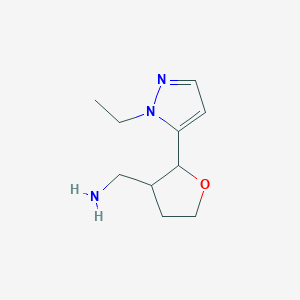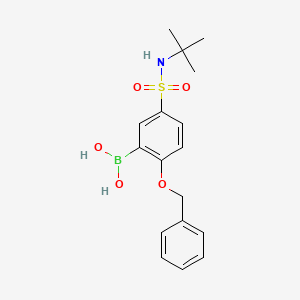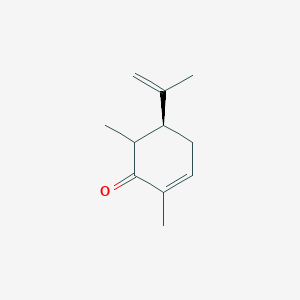
2-Cyclohexen-1-one, 2,6-dimethyl-5-(1-methylethenyl)-, (5S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5S)-2,6-DIMETHYL-5-(PROP-1-EN-2-YL)CYCLOHEX-2-EN-1-ONE, also known as carvone, is a naturally occurring monoterpene ketone. It is found in many essential oils, most notably in spearmint and caraway. Carvone has a characteristic minty aroma and is widely used in the flavor and fragrance industries.
準備方法
Synthetic Routes and Reaction Conditions
Carvone can be synthesized through several methods. One common synthetic route involves the oxidation of limonene, a naturally occurring terpene, using an oxidizing agent such as potassium permanganate or chromic acid. The reaction typically takes place under controlled temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods
Industrially, carvone is produced by the fractional distillation of essential oils, particularly from caraway and dill. The essential oil is first extracted through steam distillation, and then carvone is isolated through fractional distillation due to its distinct boiling point.
化学反応の分析
Types of Reactions
Carvone undergoes various chemical reactions, including:
Oxidation: Carvone can be oxidized to produce carvonic acid.
Reduction: It can be reduced to dihydrocarvone using reducing agents like sodium borohydride.
Substitution: Carvone can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols under acidic or basic conditions.
Major Products
Oxidation: Carvonic acid.
Reduction: Dihydrocarvone.
Substitution: Various substituted carvone derivatives depending on the nucleophile used.
科学的研究の応用
Carvone has a wide range of applications in scientific research:
Chemistry: Used as a chiral starting material in asymmetric synthesis.
Biology: Studied for its antimicrobial and insecticidal properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the flavor and fragrance industries for its minty aroma.
作用機序
Carvone exerts its effects through various molecular mechanisms. It interacts with cellular membranes, altering their permeability and disrupting cellular processes. In biological systems, carvone has been shown to inhibit the growth of certain bacteria and fungi by interfering with their cell wall synthesis. Additionally, carvone’s anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes.
類似化合物との比較
Carvone is structurally similar to other monoterpenes such as limonene and menthol. it is unique due to its ketone functional group, which imparts distinct chemical reactivity and biological activity. Similar compounds include:
Limonene: A precursor to carvone, lacks the ketone group.
Menthol: A related monoterpene with a hydroxyl group instead of a ketone.
Carvone’s unique combination of a ketone functional group and a chiral center makes it particularly valuable in asymmetric synthesis and chiral resolution processes.
特性
CAS番号 |
158930-44-0 |
|---|---|
分子式 |
C11H16O |
分子量 |
164.24 g/mol |
IUPAC名 |
(5S)-2,6-dimethyl-5-prop-1-en-2-ylcyclohex-2-en-1-one |
InChI |
InChI=1S/C11H16O/c1-7(2)10-6-5-8(3)11(12)9(10)4/h5,9-10H,1,6H2,2-4H3/t9?,10-/m1/s1 |
InChIキー |
HDVXRNIZHQRLBD-QVDQXJPCSA-N |
異性体SMILES |
CC1[C@H](CC=C(C1=O)C)C(=C)C |
正規SMILES |
CC1C(CC=C(C1=O)C)C(=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


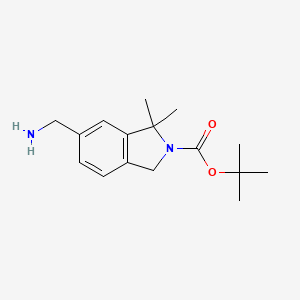
![tert-Butyl 3-((tosyloxy)methyl)-4,7-dihydroisoxazolo[5,4-c]pyridine-6(5H)-carboxylate](/img/structure/B13338000.png)
![1-[(5-Bromopyridin-3-yl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13338004.png)
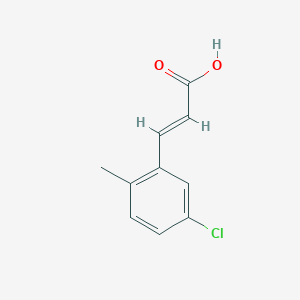
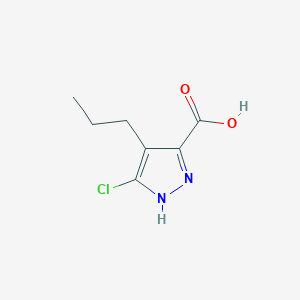
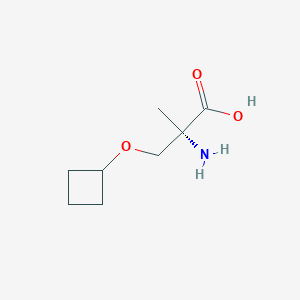
![3-Methoxy-4-({[3-(trifluoromethyl)phenyl]carbamoyl}methoxy)benzoic acid](/img/structure/B13338026.png)
